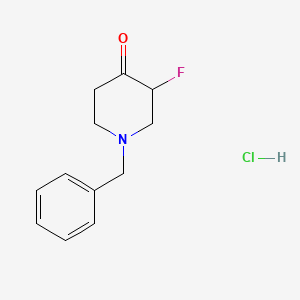

1-Benzyl-3-fluoropiperidin-4-one hydrochloride

Description

Properties

IUPAC Name |

1-benzyl-3-fluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO.ClH/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNJMIBZRDTHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)F)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-fluoropiperidin-4-one hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic characteristics, and a plausible synthetic pathway for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. While direct experimental data for this specific molecule is not extensively documented in public literature, this paper leverages established principles of organic chemistry and data from analogous structures to construct a scientifically rigorous profile. The introduction of a fluorine atom at the α-position to the ketone significantly influences the molecule's electronic properties, reactivity, and potential utility as a building block in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals interested in the synthesis and application of fluorinated heterocyclic scaffolds.

Introduction and Strategic Importance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, appearing in numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure in drug design. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often used to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.[2][3][4]

1-Benzyl-3-fluoropiperidin-4-one hydrochloride emerges as a compound of significant interest at the intersection of these two domains. It combines the versatile piperidine core with an N-benzyl protecting group, common in synthetic campaigns, and a strategically placed α-fluoro substituent. This fluorine atom is expected to profoundly alter the reactivity of the adjacent ketone and the overall properties of the piperidine ring. This guide will deconstruct the molecule to predict its behavior, offering insights grounded in the well-documented chemistry of its parent structures, such as 1-benzyl-4-piperidone and other fluorinated heterocycles.[5][6][7]

Predicted Physicochemical and Structural Properties

The properties of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride are dictated by the interplay of its three key components: the piperidine-4-one core, the N-benzyl group, and the C3-fluoro substituent.

Molecular Structure and Conformation

The core structure is a six-membered piperidine ring. The N-benzyl group is a bulky substituent that will influence the conformational equilibrium of the ring. The presence of the sp²-hybridized carbonyl at C4 and the electronegative fluorine at C3 introduces significant conformational constraints. The fluorine atom's stabilization of certain ring puckers can be a critical factor in enhancing binding affinity in biological targets.[3][4]

Caption: Molecular structure of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.

Predicted Quantitative Properties

While experimental values are unavailable, we can estimate key properties by comparing them to the non-fluorinated analog, 1-benzyl-4-piperidone.

| Property | Predicted Value for 1-Benzyl-3-fluoropiperidin-4-one HCl | Reference Value (1-Benzyl-4-piperidone) | Rationale for Prediction |

| Molecular Weight | 243.71 g/mol | 189.26 g/mol [6] | Additive masses of F and HCl. |

| Physical State | Solid | Colorless to Yellow Liquid[6] | The hydrochloride salt form typically results in a crystalline solid. |

| Boiling Point | N/A (decomposes) | 134 °C @ 7 mmHg[6] | Salts generally have high melting points and decompose before boiling. |

| Solubility | Soluble in water, methanol; sparingly soluble in less polar solvents. | Slightly soluble in water (12 g/L)[6] | The ionic hydrochloride salt greatly increases aqueous solubility. |

| pKa (of conjugate acid) | ~6.5 - 7.0 | ~7.07[6] | The electron-withdrawing fluorine atom will slightly decrease the basicity of the piperidine nitrogen, lowering the pKa. |

| LogP | ~1.5 - 2.0 | ~2.1[6] | Fluorine increases lipophilicity, but the salt form decreases it. The net effect is a likely reduction in the partition coefficient. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure elucidation and confirmation. The following predictions are based on standard chemical shift ranges and the known effects of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be complex due to diastereotopic protons and C-F/H-F coupling.

-

Aromatic Protons (Benzyl): A multiplet around 7.2-7.4 ppm is expected.

-

Benzyl CH₂: A singlet or AB quartet around 3.6 ppm.

-

CHF (C3-H): This will be the most characteristic signal, appearing as a doublet of multiplets around 4.5-5.0 ppm, with a large geminal coupling constant (²J_HF) of approximately 45-50 Hz.

-

Piperidine CH₂ Protons: Multiple complex multiplets are expected between 2.5 and 3.5 ppm, further complicated by vicinal (³J_HF) coupling.

-

-

¹³C NMR:

-

Carbonyl (C=O): Expected around 200-205 ppm. The α-fluorine will have a slight deshielding effect.

-

CHF (C3): A doublet with a large ¹J_CF coupling constant (approx. 180-200 Hz) is predicted in the range of 85-95 ppm.

-

Other Piperidine Carbons: Signals will appear between 40-60 ppm, with C2 and C5 showing coupling to fluorine (²J_CF).

-

-

¹⁹F NMR: A single resonance, likely a multiplet due to coupling with adjacent protons, is expected.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+) for the free base at m/z 207. Key fragmentation pathways would include:

-

Loss of Benzyl: A prominent peak at m/z 91 (tropylium ion).

-

Base Peak: The fragment corresponding to the loss of the benzyl group from the molecular ion, resulting in a peak at m/z 116.

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band is expected around 1725-1745 cm⁻¹. The electronegative α-fluorine atom will cause a shift to a higher wavenumber compared to a non-fluorinated ketone.

-

C-F Stretch: A strong band in the region of 1000-1100 cm⁻¹.

-

N-H⁺ Stretch (as HCl salt): A broad absorption band in the 2400-2800 cm⁻¹ range.

Proposed Synthetic Pathway and Rationale

A plausible synthesis can be designed starting from the readily available 1-benzyl-3-piperidone hydrochloride.[8][9] This approach involves the α-fluorination of the ketone, a common strategy for introducing fluorine at a late stage.

Caption: Proposed synthetic workflow for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.

Step-by-Step Experimental Protocol:

-

Formation of the Silyl Enol Ether (Causality): The synthesis begins with the deprotonation of 1-benzyl-3-piperidone. To achieve regioselective fluorination at the C3 position, it is crucial to form the kinetic enolate. This is accomplished by using a strong, sterically hindered non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) at low temperature (-78 °C). The resulting enolate is then trapped with a silylating agent, such as trimethylsilyl chloride (TMSCl), to form the stable silyl enol ether. This intermediate isolates the desired regioisomer for the subsequent fluorination step.

-

Electrophilic Fluorination (Causality): The purified silyl enol ether is then subjected to electrophilic fluorination. A reagent such as N-Fluorobenzenesulfonimide (NFSI) or, more commonly, Selectfluor® (F-TEDA-BF₄) is used. These reagents provide an electrophilic "F⁺" source that reacts cleanly with the electron-rich enol ether to install the fluorine atom at the C3 position. The choice of an electrophilic fluorinating agent is critical for avoiding side reactions and ensuring high yield.

-

Acidification to Hydrochloride Salt (Causality): The resulting crude 1-benzyl-3-fluoropiperidin-4-one (free base) is purified, typically via column chromatography. To obtain the final hydrochloride salt, the purified free base is dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, and a solution of hydrogen chloride (e.g., HCl in ether) is added. The hydrochloride salt, being significantly less soluble in these solvents, will precipitate out as a solid, which can then be isolated by filtration and dried. This salt formation step is essential for improving the compound's stability, crystallinity, and handling properties.

Reactivity and Potential Applications

The presence of the α-fluoro group significantly modifies the reactivity profile of the ketone.

-

Enolization: The electron-withdrawing nature of fluorine will make the α-proton on C3 more acidic, but it can also destabilize the formation of an adjacent positive charge during certain reactions. Enolization towards C5 may be favored in some cases.

-

Nucleophilic Addition: The ketone will be more electrophilic and thus more susceptible to nucleophilic attack (e.g., by Grignard reagents, organolithiums, or in reductive amination).

-

Debenzylation: The N-benzyl group serves as a common protecting group. It can be readily removed via catalytic hydrogenation (e.g., using H₂ and Pd/C), unmasking the secondary amine for further functionalization. This is a key step for incorporating this fluorinated scaffold into more complex target molecules.

Applications in Drug Discovery: This molecule is an attractive building block for synthesizing novel drug candidates. The fluorinated piperidone core can be elaborated to create libraries of compounds for screening against various biological targets. The fluorine atom can serve as a metabolic blocking site, enhance membrane permeability, or lock the molecule into a specific bioactive conformation, potentially leading to improved potency and pharmacokinetic profiles.[2][3][10]

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from analogous compounds.

-

Hazard Classification (Predicted): Based on data for 1-benzyl-4-piperidone, the compound should be handled as harmful if swallowed, a skin irritant, a potential skin sensitizer, a serious eye irritant, and may cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a valuable, albeit not widely commercialized, chemical entity with significant potential in synthetic and medicinal chemistry. By applying fundamental principles of organic chemistry, we have outlined its likely physicochemical properties, spectroscopic signatures, and a robust synthetic strategy. The insights provided in this guide are intended to facilitate its synthesis and encourage its use as a versatile building block for the development of next-generation therapeutics, leveraging the unique advantages offered by fluorine substitution.

References

-

CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Google Patents.

-

1-Benzyl-4-piperidone | C12H15NO | CID 19220. PubChem, National Center for Biotechnology Information.

-

1-Benzyl-4-piperidone | 3612-20-2. Tokyo Chemical Industry Co., Ltd.

-

1-Benzyl-4-piperidone | 3612-20-2. ChemicalBook.

-

N-Benzyl-4-piperidone. Cayman Chemical.

-

1-Benzyl-3-(2,2,2-trifluoro-acetyl)-piperidin-4-one hydrochloride. Sigma-Aldrich.

-

SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride. Fisher Scientific.

-

Pyrrolidin-3-ol hydrochloride | 86070-82-8. Sigma-Aldrich.

-

SAFETY DATA SHEET - (+/-)-3-Hydroxypyrrolidine hydrochloride. Fisher Scientific.

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.

-

1-Benzyl-4-piperidone. Apollo Scientific.

-

CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents.

-

3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408. PubChem, National Center for Biotechnology Information.

-

Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate.

-

CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

-

86070-82-8 | 3-Hydroxypyrrolidine HCl. AK Scientific, Inc.

-

86070-82-8 | Pyrrolidin-3-ol hydrochloride. BLD Pharm.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 9. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.es [fishersci.es]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Structure Elucidation of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride: A Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the definitive structure elucidation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of fluorine into piperidine scaffolds can significantly enhance pharmacokinetic and physicochemical properties, making unambiguous characterization paramount.[1][2][3] This document moves beyond a simple listing of techniques, offering a rationale-driven workflow where each analytical step provides self-validating data that, in concert, leads to an irrefutable structural assignment. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography, emphasizing the causality behind experimental choices and the interpretation of complex datasets.

Introduction: The Significance of Fluorinated Piperidines

The piperidine motif is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[4] The introduction of fluorine atoms is a widely used strategy to modulate properties such as metabolic stability, membrane permeability, and binding affinity.[3][5][6] Specifically, fluorinated piperidones serve as versatile intermediates for more complex pharmaceutical targets.[7][8][9][10] Given the profound impact of fluorine's position on a molecule's biological activity, a rigorous and multi-faceted approach to structure elucidation is not merely procedural but essential for advancing a drug development program. This guide presents an integrated strategy to confirm the identity, connectivity, and stereochemistry of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy provides the fundamental map of the molecule's carbon-hydrogen framework and offers direct evidence of the fluorine atom's location. A suite of 1D and 2D NMR experiments is required to piece together the complete structural puzzle.

Foundational 1D NMR: ¹H, ¹³C, and ¹⁹F Spectra

Expertise & Causality: We begin with three separate 1D NMR experiments. ¹H NMR provides information on the number and environment of protons. ¹³C NMR reveals the carbon backbone. Crucially, ¹⁹F NMR offers a highly sensitive and specific window into the fluorine substituent, as the ¹⁹F nucleus is 100% abundant and background signals are absent in typical biological or organic systems.[11][12]

Expected Data & Interpretation:

-

¹H NMR: The spectrum will show distinct regions. Aromatic protons of the benzyl group will appear as a multiplet around 7.2-7.4 ppm. The benzylic (PhCH₂) protons will be a singlet around 3.6 ppm. The piperidine ring protons will be the most complex region (typically 2.5-4.5 ppm), showing intricate splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C3 position, bearing the fluorine, will exhibit a large doublet splitting from the directly attached fluorine, further split by adjacent protons.

-

¹³C NMR: The carbonyl carbon (C4) is expected to be significantly downfield (~200-205 ppm). The benzyl carbons will appear in the aromatic region (127-140 ppm). The key diagnostic signal is the C3 carbon, which will appear as a large doublet due to one-bond carbon-fluorine (¹JCF) coupling, confirming the fluorine's position.

-

¹⁹F NMR: A single resonance will confirm the presence of one unique fluorine environment in the molecule. This signal will be split into a multiplet by the neighboring protons on C2, C3, and potentially C5, providing further conformational information.[13][14]

| Table 1: Predicted NMR Data for 1-Benzyl-3-fluoropiperidin-4-one Cation | |

| Technique | Expected Chemical Shift (ppm) / Coupling |

| ¹H NMR | Benzyl Ar-H: ~7.2-7.4 (m) |

| Benzyl CH₂: ~3.6 (s) | |

| Piperidine H3 (CH-F): ~4.5-5.0 (dm, ¹JHF ~45-50 Hz) | |

| Piperidine H2, H5, H6: ~2.5-4.0 (complex m) | |

| ¹³C NMR | Carbonyl C4: ~200-205 |

| Benzyl Ar-C: ~127-140 | |

| Piperidine C3 (C-F): ~85-95 (d, ¹JCF ~180-200 Hz) | |

| Piperidine C2, C5, C6 & Benzyl CH₂: ~45-65 | |

| ¹⁹F NMR | Single resonance, multiplet |

Advanced 2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignment

Expertise & Causality: While 1D NMR suggests the pieces are present, 2D NMR definitively shows how they are connected. These experiments are non-negotiable for confirming the 3-fluoro-4-oxo substitution pattern over other potential isomers.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will establish the sequence of protons around the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon signal. This allows for the confident assignment of each carbon atom based on the more easily assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this problem. It reveals correlations between protons and carbons that are two or three bonds away. The absolute confirmation of the structure comes from observing a correlation between the protons on the benzylic CH₂ group and carbons C2 and C6 of the piperidine ring. Crucially, correlations from the proton on C2 to the carbonyl carbon (C4) and from the proton on C5 to the C3 carbon (the one bearing fluorine) will lock in the 3-fluoro-4-one regiochemistry.[15][16]

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

1D Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra. Ensure sufficient signal-to-noise ratio.

-

2D Acquisition: Sequentially run gCOSY, gHSQC, and gHMBC experiments using standard instrument parameters, optimizing the spectral width for each dimension.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent signal.

-

Analysis: Assign all signals and interpret coupling constants and correlation cross-peaks to build the final structure.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact mass of the molecule, which in turn confirms its elemental composition. Electrospray ionization (ESI) is the ideal technique for this hydrochloride salt, as it is a soft ionization method that will readily generate the protonated molecular ion [M+H]⁺ of the organic base in the gas phase.

Expected Data & Interpretation:

High-Resolution Mass Spectrometry (HRMS) is critical. It will provide a mass measurement with high accuracy (typically <5 ppm error). This allows for the calculation of a unique elemental formula (C₁₂H₁₅FNO⁺ for the protonated molecule), ruling out other potential compositions. The fragmentation pattern observed in MS/MS experiments can further validate the structure. For instance, a prominent fragment corresponding to the loss of the benzyl group (C₇H₇) is expected.

| Table 2: Predicted High-Resolution Mass Spectrometry Data | |

| Ion | Formula |

| [M+H]⁺ | [C₁₂H₁₅FNO]⁺ |

| [M-C₇H₇]⁺ | [C₅H₈FNO]⁺ |

Note: The presence of chlorine from the hydrochloride salt is generally not observed in the molecular ion cluster under typical ESI conditions, as the analysis focuses on the cationic organic molecule. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic tool for covalently bound chlorine, but not for ionic salts in this context.[17][18]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the theoretical mass for the proposed formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. It acts as a quick quality check and provides complementary evidence to the NMR and MS data. The C=O and C-F bonds, in particular, have characteristic absorption frequencies.[19]

Expected Data & Interpretation:

The IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic peaks will be the sharp, strong carbonyl (ketone) stretch and the C-F bond stretch.

| Table 3: Key Predicted Infrared Absorption Frequencies | |

| Functional Group | Vibrational Mode |

| Ketone | C=O Stretch |

| Fluoroalkane | C-F Stretch |

| Aromatic | C-H Stretch |

| Alkane | C-H Stretch |

| Amine Salt | N-H Stretch |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Single-Crystal X-ray Crystallography: The Definitive Answer

Expertise & Causality: For a crystalline material like a hydrochloride salt, single-crystal X-ray crystallography is the gold standard, providing an unambiguous, three-dimensional model of the molecule.[20][21][22] It not only confirms the atomic connectivity but also reveals the molecule's conformation and packing in the solid state. This technique can definitively establish the relative stereochemistry and the chair conformation of the piperidine ring, including whether the fluorine atom occupies an axial or equatorial position.[23][24]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow suitable single crystals of the hydrochloride salt. This is often achieved by slow evaporation of a solvent (e.g., ethanol, methanol/ether) from a concentrated solution of the compound.[20]

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the cold stream of a single-crystal X-ray diffractometer. Collect diffraction data.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using specialized software. Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

-

Analysis: Visualize the 3D structure to confirm connectivity and analyze conformational details.

Integrated Structure Elucidation Workflow

No single technique provides the complete picture. The strength of this approach lies in the convergence of evidence from orthogonal methods. The workflow is designed to be a self-validating system where the hypothesis generated by one technique is confirmed by another.

Caption: Integrated workflow for structure elucidation.

This logical progression ensures a high degree of confidence. HRMS and IR provide initial, rapid checks of the molecular formula and functional groups. 1D NMR confirms the presence of the core structural components. 2D NMR then definitively assembles these components, establishing the correct regiochemistry. Finally, X-ray crystallography provides the ultimate, irrefutable proof of the structure in the solid state.

References

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents.

-

Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. Chemistry – A European Journal. Available at: [Link]

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents.

-

Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl - DEA.gov. Available at: [Link]

-

FT-IR spectrum of piperine | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - MDPI. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. Available at: [Link]

-

Full article: The role of fluorine in medicinal chemistry. Pharmaceutical and Medicinal Chemistry. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry | Request PDF - ResearchGate. Available at: [Link]

-

On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. Available at: [Link]

-

Halogenated Organic Compounds | Spectroscopy Online. Available at: [Link]

-

X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids - MDPI. Available at: [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. Journal of Biomolecular NMR. Available at: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]

-

Applications of Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchGate. Available at: [Link]

-

Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - MDPI. Available at: [Link]

-

Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

The conformational preferences of fluorinated piperidine derivatives can be attributed to A) charge‐dipole interactions, B) hyperconjugation, C) dipole minimization, and D) steric repulsion. - ResearchGate. Available at: [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. Available at: [Link]

-

mass spectra - the M+2 peak - Chemguide. Available at: [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF - ResearchGate. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

-

Table of Contents. Available at: [Link]

-

19F NMR of Pharmaceuticals - YouTube. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

-

Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation | Journal of the American Chemical Society. Available at: [Link]

-

Mass Spectrometry - MSU chemistry. Available at: [Link]

-

(PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. Available at: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. Available at: [Link]

-

Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN - EPrints USM. Available at: [Link]

-

1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem - NIH. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. digibuo.uniovi.es [digibuo.uniovi.es]

- 16. eprints.usm.my [eprints.usm.my]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Synthesis pathway for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride

Abstract

This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a valuable fluorinated heterocyclic building block for drug discovery and development. The N-benzyl piperidine motif is a frequently utilized scaffold in medicinal chemistry, valued for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1] The introduction of a fluorine atom at the C-3 position can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, making this a compound of high interest for researchers. This document details a robust two-step synthetic strategy, beginning with the synthesis of the key precursor, 1-Benzyl-4-piperidone, followed by a regioselective α-fluorination and subsequent conversion to its hydrochloride salt for enhanced stability and handling. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are thoroughly discussed to ensure reproducibility and safe laboratory practice.

Retrosynthetic Analysis and Pathway Design

The synthesis of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is most logically approached by disconnecting the molecule at its most synthetically accessible points. A retrosynthetic analysis reveals a straightforward and efficient pathway.

-

C-F Bond Disconnection: The primary disconnection is the carbon-fluorine bond at the C-3 position. This suggests an electrophilic fluorination of the corresponding ketone precursor at the α-position.

-

Precursor Identification: The logical precursor is therefore 1-Benzyl-4-piperidone , a commercially available or readily synthesized intermediate.[2]

-

Final Salt Formation: The hydrochloride salt is formed in the final step from the purified free base, a standard procedure to improve the compound's crystallinity and stability.

This analysis leads to the following forward synthetic plan, which balances efficiency, atom economy, and the use of well-established chemical transformations.

Caption: High-level overview of the synthetic workflow.

Synthesis of the Key Precursor: 1-Benzyl-4-piperidone

The synthesis of 1-Benzyl-4-piperidone is well-documented and can be achieved efficiently from benzylamine and methyl acrylate via a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis/decarboxylation.[3][4] This "one-pot" approach simplifies the process, enhancing overall yield and reducing purification steps.[5]

Expertise & Causality:

The choice of sodium metal in toluene serves as the base for the Dieckmann condensation. Toluene is a suitable high-boiling, non-protic solvent. The reaction is refluxed to provide the necessary activation energy for the intramolecular cyclization. The final step involves acidic hydrolysis with refluxing HCl, which serves to both hydrolyze the intermediate β-keto ester and decarboxylate it to yield the target piperidone.[3] Neutralization is carefully controlled to a pH of ~8.5 to ensure the product is in its free-base form for efficient extraction into an organic solvent.[4]

Experimental Protocol: 1-Benzyl-4-piperidone

-

Setup: To a dry 250 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add anhydrous toluene (150 mL) and sodium metal (2.8 g).

-

Initiation: Heat the mixture to reflux with vigorous stirring. Add anhydrous methanol (1 mL) to activate the sodium surface.

-

Dieckmann Condensation: Slowly add N,N-bis(β-propionate methyl ester) benzylamine (28 g) dropwise over 1 hour. After the addition is complete, continue to reflux for 6 hours. The mixture will become thick; additional anhydrous toluene (100 mL) can be added in portions to maintain stirrability.[3]

-

Hydrolysis & Decarboxylation: Cool the reaction to room temperature. Carefully quench the reaction by transferring the mixture to a flask containing 25% (w/w) hydrochloric acid (150 mL). Reflux the biphasic mixture in an oil bath for 5 hours, or until a sample tested with FeCl3 solution shows no color change, indicating the consumption of the β-keto ester.[4]

-

Workup & Isolation: Cool the reaction mixture. While stirring, add 35% (w/v) NaOH solution to neutralize the mixture to a pH of approximately 8.5. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation. The remaining crude oil is purified by vacuum distillation (134 °C at 7 mmHg) to yield 1-Benzyl-4-piperidone as a light yellow oily liquid.[4]

| Parameter | Expected Value | Source |

| Yield | 78.4% | [4] |

| Appearance | Clear colorless to straw oily liquid | [4] |

| Boiling Point | 134 °C / 7 mmHg | [4] |

| Density | 1.021 g/mL at 25 °C | [4] |

Electrophilic α-Fluorination

The introduction of the fluorine atom is achieved via electrophilic fluorination of the 1-Benzyl-4-piperidone precursor. Modern electrophilic fluorinating agents offer high efficiency and improved safety over traditional methods.[6]

Expertise & Causality:

Selectfluor® (F-TEDA-BF₄) is the reagent of choice for this transformation. It is a stable, solid, and commercially available N-F reagent, making it far safer and easier to handle than gaseous fluorine or other highly reactive sources.[7] The reaction proceeds through the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic fluorine atom of Selectfluor.[7][8] Acetonitrile (CH₃CN) is an excellent solvent for this reaction as it readily dissolves both the ketone substrate and the Selectfluor reagent.[7] The reaction can be performed at room temperature or gently heated to increase the rate.

Caption: Mechanism of electrophilic α-fluorination.

Experimental Protocol: 1-Benzyl-3-fluoropiperidin-4-one

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Selectfluor® (1.1 eq) in acetonitrile (50 mL).

-

Reaction: Once the Selectfluor® has completely dissolved, add 1-Benzyl-4-piperidone (1 eq, 0.0022 mol, 0.417 g) slowly with stirring.[7]

-

Incubation: Cap the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C. Reaction times can vary from 10 to 48 hours.[7]

-

Workup: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Take up the resulting residue in dichloromethane (CH₂Cl₂) (20 mL) and wash with distilled water (3 x 20 mL) to remove unreacted Selectfluor® and its byproducts.[7]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Benzyl-3-fluoropiperidin-4-one free base.

Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt is the final step, which facilitates isolation, purification, and long-term storage of the compound by providing a stable, crystalline solid.

Expertise & Causality:

The nitrogen atom of the piperidine ring is basic and will readily react with a strong acid like hydrochloric acid to form a salt. The use of HCl dissolved in an organic solvent like ethyl acetate or diethyl ether prevents the introduction of water, which could interfere with crystallization.[9] The salt precipitates from the non-polar organic solvent upon formation.

Experimental Protocol: 1-Benzyl-3-fluoropiperidin-4-one hydrochloride

-

Dissolution: Dissolve the purified 1-Benzyl-3-fluoropiperidin-4-one free base in a minimal amount of anhydrous ethyl acetate.

-

Precipitation: While stirring, slowly add a saturated solution of HCl in ethyl acetate dropwise until the pH of the solution becomes 1-2 (tested with moist pH paper).[9]

-

Crystallization: A solid precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by suction filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.

Data Summary

| Step | Product | Starting Materials | Key Reagents | Typical Yield |

| 1 | 1-Benzyl-4-piperidone | Benzylamine, Methyl Acrylate | Sodium, HCl | ~78%[4] |

| 2 | 1-Benzyl-3-fluoropiperidin-4-one | 1-Benzyl-4-piperidone | Selectfluor® | 60-75% |

| 3 | 1-Benzyl-3-fluoropiperidin-4-one HCl | 1-Benzyl-3-fluoropiperidin-4-one | HCl in Ethyl Acetate | >95% |

Safety and Handling

-

1-Benzyl-4-piperidone: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Metal: Highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere or in a non-protic solvent like toluene.

-

Selectfluor®: An oxidizing agent. Avoid contact with combustible materials. Handle with standard PPE.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood with acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This guide outlines an efficient and reliable synthetic pathway for the preparation of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. The strategy relies on a well-established method for the synthesis of the piperidone core, followed by a modern and safe electrophilic fluorination protocol. By providing detailed experimental procedures and explaining the scientific rationale behind them, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important fluorinated building block for further investigation.

References

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

-

Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (URL: [Link])

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P

-

Sloop, J. C., et al. (2012). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 2(4), 85-91. (URL: [Link])

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google P

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. National Center for Biotechnology Information. (URL: [Link])

-

McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. (URL: [Link])

-

L'Heureux, A., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(24), 8779–8792. (URL: [Link])

-

Wu, S.-W., & Liu, F. (2016). Synthesis of α-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters, 18(15), 3642–3645. (URL: [Link])

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (URL: [Link])

-

Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. (URL: [Link])

-

Reddit. (n.d.). Electrophilic fluorination of ketones with Selectfluor. r/chemhelp. (URL: [Link])

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 8. reddit.com [reddit.com]

- 9. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 10. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the anticipated physical characteristics of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a novel compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust theoretical framework by examining the well-documented properties of the parent compound, 1-Benzyl-4-piperidone. It further elaborates on the predictable physicochemical modifications resulting from the introduction of a fluorine atom at the 3-position and the subsequent formation of a hydrochloride salt. This document also outlines standardized, self-validating experimental protocols for the comprehensive characterization of this and other novel chemical entities, ensuring scientific integrity and reproducibility. The guide is structured to provide both foundational knowledge and practical, field-proven insights for laboratory application.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and synthetic versatility.[1][2] The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties.[3] Fluorine's high electronegativity and relatively small size can influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[3][4] The target molecule of this guide, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, combines the established piperidone core with the strategic placement of a fluorine atom, making it a compound of significant interest for synthetic and medicinal chemistry.

This guide will first detail the known physical characteristics of the parent compound, 1-Benzyl-4-piperidone, to establish a baseline. It will then delve into the anticipated effects of α-fluorination on the ketone and the overall impact of the hydrochloride salt formation on the molecule's properties.

Foundational Compound: 1-Benzyl-4-piperidone

1-Benzyl-4-piperidone is a widely used intermediate in the synthesis of various pharmacologically active compounds.[5][6] Its physical properties are well-documented and serve as a crucial reference point.

Physical and Chemical Properties of 1-Benzyl-4-piperidone

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [7][8] |

| Molecular Weight | 189.26 g/mol | [7] |

| Appearance | Colorless to yellow clear liquid/oily liquid | [5][7] |

| Boiling Point | 134 °C at 7 mmHg; 278.5 °C at 760 mmHg | [5][8] |

| Density | 1.021 - 1.1 g/cm³ at 25 °C | [5][8] |

| Refractive Index | n20/D 1.541 | [9] |

| Solubility in Water | Slightly soluble (12 g/L at 20 °C) | [7][8] |

| Storage Temperature | 2-8°C or refrigerated (0-10°C) | [5][7] |

The Influence of 3-Fluoro Substitution

The introduction of a fluorine atom at the 3-position of the piperidone ring is expected to induce significant changes in the molecule's electronic and conformational properties.

Expected Physicochemical Effects of α-Fluorination

-

Increased Polarity: The high electronegativity of fluorine will create a strong dipole moment, increasing the overall polarity of the molecule.

-

Modified Acidity/Basicity: The electron-withdrawing nature of the fluorine atom is likely to decrease the basicity of the piperidine nitrogen.[3]

-

Conformational Preferences: Fluorine substitution can lead to a preference for specific ring conformations. Studies on fluorinated piperidines have shown that interactions such as charge-dipole and hyperconjugation can favor an axial orientation of the fluorine atom.[3][4]

-

Altered Reactivity: The presence of an α-fluoro group can influence the reactivity of the adjacent ketone.[10]

The Role of Hydrochloride Salt Formation

The conversion of the free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance solubility and stability.

Anticipated Properties of the Hydrochloride Salt

-

Physical State: The hydrochloride salt is expected to be a crystalline solid, in contrast to the liquid free base.

-

Melting Point: Salts typically have significantly higher melting points than their corresponding free bases. For comparison, the hydrochloride of 1-Benzyl-4-piperidone has a melting point of 159-161°C.[5] The melting point of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is therefore anticipated to be in a similar or higher range.[11]

-

Solubility: The aqueous solubility is expected to be significantly enhanced compared to the free base.[12] Hydrochloride salts of amines are generally much more soluble in water and polar protic solvents.[13] The solubility of hydrochloride salts can, however, be influenced by the common-ion effect in acidic solutions.[14]

-

Hygroscopicity: Hydrochloride salts can be hygroscopic, and appropriate storage conditions under an inert atmosphere may be necessary.[14]

Experimental Protocols for Characterization

For a novel compound such as 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a comprehensive set of analytical techniques is required to confirm its identity, purity, and physical properties.[15][16][17]

Workflow for Novel Compound Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel chemical compound.

Detailed Methodologies

5.2.1. Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Protocol:

-

A small, dry sample of the crystalline hydrochloride salt is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

-

-

Causality: A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities.[11]

5.2.2. Solubility Assessment

-

Objective: To determine the solubility of the compound in various solvents.

-

Protocol:

-

A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, dichloromethane) at a controlled temperature.

-

The mixture is agitated until equilibrium is reached.

-

If the solid dissolves completely, more compound is added until saturation is achieved.

-

The concentration of the dissolved compound is then determined, often by techniques like HPLC.

-

-

Causality: The solubility profile provides crucial information for selecting appropriate solvents for reactions, purification, and formulation.

5.2.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. The benzyl group and piperidine ring protons will have characteristic chemical shifts.

-

¹³C NMR: Will identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It will confirm the presence of the fluorine atom and provide information about its electronic environment.[18][19][20][21] The coupling between ¹⁹F and adjacent ¹H and ¹³C nuclei will be invaluable for structural confirmation.[4]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Expected Absorptions:

-

C=O (ketone) stretch: ~1715-1735 cm⁻¹

-

C-N (amine) stretch: ~1180-1360 cm⁻¹

-

Aromatic C-H and C=C stretches from the benzyl group.

-

C-F stretch: ~1000-1400 cm⁻¹

-

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Ionization: Electrospray ionization (ESI) is suitable for this polar, salt compound.

-

Expected m/z: The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺. The fragmentation pattern will be characteristic of piperidine derivatives, often involving cleavage of the piperidine ring.[1][22]

-

Summary of Anticipated Physical Characteristics

The following table summarizes the predicted physical characteristics of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride based on the analysis of its parent compound and the known effects of fluorination and salt formation.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₁₂H₁₅ClFNO | Addition of F and HCl to the parent compound. |

| Molecular Weight | ~243.7 g/mol (for the free base) | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Hydrochloride salts are typically crystalline solids.[13] |

| Melting Point | > 160 °C (with decomposition) | Expected to be higher than the hydrochloride of the non-fluorinated parent.[5][11] |

| Solubility | Soluble in water and polar protic solvents; sparingly soluble in nonpolar organic solvents. | Hydrochloride salts exhibit enhanced aqueous solubility.[12] |

Conclusion

While direct experimental data for 1-Benzyl-3-fluoropiperidin-4-one hydrochloride is not yet widely available, a robust understanding of its physical characteristics can be established through a systematic analysis of its constituent parts. The well-characterized parent compound, 1-Benzyl-4-piperidone, provides a solid foundation, while the predictable and well-documented effects of α-fluorination and hydrochloride salt formation allow for a reliable extrapolation of its key properties. This guide provides researchers and drug development professionals with a comprehensive theoretical framework and practical experimental protocols to facilitate the synthesis, purification, and characterization of this and other novel fluorinated piperidine derivatives. The methodologies outlined herein are designed to ensure scientific rigor and generate the high-quality, reproducible data necessary for advancing chemical and pharmaceutical research.

References

-

Wikipedia contributors. (2026). Hydrochloric acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemsrc. (2025). N-Benzyl-4-piperidone. [Link]

- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2009). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Letters in Organic Chemistry, 6(5), 414-417.

- D'hooghe, M., & De Kimpe, N. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 44(1), 1-28.

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. [Link]

- Prajapati, S. K., Kumar, P., & Singh, S. (2014). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 76(4), 309–316.

- Synfacts. (2025).

-

The Royal Society. (n.d.). Characterising new chemical compounds & measuring results. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. [Link]

-

ResearchGate. (n.d.). Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms of Methylephedrine. [Link]

- Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

- MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1172–1175.

-

PubMed. (n.d.). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

Reddit. (2023). How to detect a HCl salt in organic compunds. [Link]

-

American Chemical Society. (n.d.). Characterization of Organic Compounds. [Link]

- Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147.

-

MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. [Link]

-

ScienceDirect. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

-

ResearchGate. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. [Link]

-

Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Reddit. (2023). First steps on characterizing a potentially novel compound?. [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Piperidine (HMDB0034301). [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. [Link]

-

Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives.... [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]

-

Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

-

NIST. (n.d.). 2-Piperidinone. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. [Link]

-

SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. [Link]

-

SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]

-

Research and Reviews: Journal of Pharmaceutical Analysis. (2024). Chemical Characterization Techniques: Identifying Composition and Structure. [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

NIST. (n.d.). Piperidine. [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. d-nb.info [d-nb.info]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 6. 1-Benzyl-4-piperidone, 98+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 7. 1-Benzyl-4-piperidone | 3612-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. N-Benzyl-4-piperidone | CAS#:3612-20-2 | Chemsrc [chemsrc.com]

- 9. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW (1999) | Franklin A. Davis | 45 Citations [scispace.com]

- 11. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrochloric acid - Wikipedia [en.wikipedia.org]

- 14. pharmtech.com [pharmtech.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rroij.com [rroij.com]

- 18. biophysics.org [biophysics.org]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 21. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 22. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride: A Technical Guide for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The piperidine moiety, a prevalent N-heterocycle in FDA-approved drugs, offers a versatile three-dimensional framework for drug design.[1][2] The convergence of these two privileged motifs in the form of fluorinated piperidines presents a compelling opportunity for the development of novel therapeutics with enhanced properties. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of 1-Benzyl-3-fluoropiperidin-4-one hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. While a specific CAS number for this compound is not readily found in commercial databases, indicating its status as a novel or non-standard reagent, this guide outlines a robust and scientifically plausible synthetic pathway, drawing upon established methodologies for N-benzylation and α-fluorination of piperidones.

Introduction: The Strategic Value of Fluorinated Piperidones

The introduction of a fluorine atom into a piperidine ring can dramatically alter its physicochemical properties. For instance, the strategic placement of fluorine can modulate the pKa of the basic nitrogen atom, a critical parameter influencing drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties.[1] Specifically, an axial fluorine atom can lower the pKa of the piperidine nitrogen by approximately one log unit, while an equatorial fluorine can result in a reduction of nearly two units. This modulation of basicity can be instrumental in mitigating off-target effects, such as binding to the hERG ion channel, a common cause of cardiovascular toxicity.[1]

The N-benzyl protecting group serves a dual purpose: it facilitates the synthesis and purification of the piperidone core and can be readily removed under various conditions to allow for further functionalization. The 4-oxo functionality provides a handle for a wide array of chemical transformations, making 1-Benzyl-3-fluoropiperidin-4-one hydrochloride a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.[3][4]

Proposed Synthesis of 1-Benzyl-3-fluoropiperidin-4-one Hydrochloride

The synthesis of the title compound can be logically approached in two key stages: the preparation of the precursor, 1-Benzyl-3-piperidone hydrochloride, followed by the regioselective α-fluorination of the ketone.

Synthesis of 1-Benzyl-3-piperidone Hydrochloride (Precursor)

Several synthetic routes to 1-benzyl-3-piperidone hydrochloride have been reported. A common and efficient method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation. An alternative approach starts from 3-hydroxypyridine.[5] A multi-step synthesis starting from benzylamine and ethyl acrylate is also a viable option.[3] The following protocol is a well-documented approach.[3]

Experimental Protocol:

-

Step 1: Synthesis of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester: To a solution of N-benzylglycine ethyl ester in an appropriate organic solvent (e.g., toluene), add ethyl acrylate in the presence of a suitable base (e.g., sodium ethoxide) and a phase transfer catalyst. The reaction is typically stirred at room temperature until completion, monitored by TLC.

-

Step 2: Dieckmann Condensation: The resulting diester is then subjected to an intramolecular Dieckmann condensation using a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like toluene. The reaction mixture is heated to drive the cyclization, forming the β-keto ester.

-

Step 3: Hydrolysis and Decarboxylation: The crude β-keto ester is then hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., hydrochloric acid).

-

Step 4: Work-up and Isolation: After cooling, the reaction mixture is basified and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude 1-benzyl-3-piperidone is then converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to facilitate purification by crystallization.

Causality of Experimental Choices:

-

The N-benzyl group is introduced early as it is stable to the reaction conditions of the subsequent steps.

-

The Dieckmann condensation is a classic and reliable method for the formation of five- and six-membered cyclic ketones from diesters.

-

Acid-catalyzed hydrolysis and decarboxylation is a standard procedure to convert β-keto esters to ketones.

-

Conversion to the hydrochloride salt often improves the stability and handling of the amine product and facilitates purification.

Visualization of the Synthetic Workflow:

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

An In-depth Technical Guide to 1-Benzyl-3-fluoropiperidin-4-one hydrochloride: Synthesis, Characterization, and Potential Applications

Molecular Profile and Physicochemical Properties

1-Benzyl-3-fluoropiperidin-4-one hydrochloride is a piperidinone derivative characterized by a benzyl group at the nitrogen atom and a fluorine atom at the C3 position, adjacent to the carbonyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Molecular Structure:

Caption: Proposed synthetic pathway for the precursor, 1-Benzyl-3-piperidone hydrochloride.

A detailed experimental protocol can be adapted from established literature, such as the methods described in Chinese patents CN105622444B and CN102351783B. [1][2]

Electrophilic Fluorination of 1-Benzyl-3-piperidone

The introduction of a fluorine atom at the C3 position can be achieved via electrophilic fluorination of the enolate or enol ether of 1-benzyl-3-piperidone. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective reagent for this transformation. [3][4] Reaction Scheme:

Caption: Proposed electrophilic fluorination of 1-Benzyl-3-piperidone to yield the target compound.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-3-piperidone (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide.

-

Addition of Fluorinating Agent: Add Selectfluor® (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the purified 1-benzyl-3-fluoropiperidin-4-one in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 1-Benzyl-3-fluoropiperidin-4-one hydrochloride.

Table 2: Recommended Analytical Techniques

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzylic protons, the piperidine ring protons (with characteristic splitting patterns due to the fluorine atom), and the aromatic protons. |

| ¹³C NMR | A signal for the carbonyl carbon, signals for the aromatic carbons, and signals for the piperidine ring carbons, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, likely a triplet of doublets, due to coupling with the adjacent protons on the piperidine ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₁₂H₁₄FNO) and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ketone, C-F stretching vibrations, and bands corresponding to the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Elemental Analysis | The percentage composition of C, H, N, Cl, and F should be within ±0.4% of the theoretical values for C₁₂H₁₅ClFNO. |

Potential Applications in Drug Discovery

The structural motifs present in 1-Benzyl-3-fluoropiperidin-4-one hydrochloride make it a highly attractive scaffold for the development of novel therapeutic agents.

-

N-Benzylpiperidine Moiety: The N-benzylpiperidine core is a common feature in a wide range of biologically active compounds, including analgesics, antipsychotics, and antihistamines. The benzyl group can be readily modified or replaced to modulate the pharmacological properties of the molecule. [5]

-

α-Fluoroketone Functionality: The introduction of a fluorine atom adjacent to a carbonyl group can significantly impact a molecule's physicochemical and biological properties. This includes increased metabolic stability, altered acidity of neighboring protons, and the potential for unique interactions with biological targets. [6]α-fluoroketones are known to act as inhibitors of various enzymes, including proteases and esterases.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established pharmacophore for targeting CNS receptors. The unique electronic properties conferred by the fluorine atom could lead to novel ligands with improved selectivity and pharmacokinetic profiles.

-

Oncology: The α-fluoroketone moiety can be explored for its potential as a covalent or non-covalent inhibitor of cancer-related enzymes.

-

Infectious Diseases: The piperidine ring is present in several antibacterial and antiviral agents. This novel fluorinated derivative could serve as a starting point for the development of new anti-infective compounds.

Safety and Handling

As a novel chemical entity, 1-Benzyl-3-fluoropiperidin-4-one hydrochloride should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. A comprehensive safety data sheet (SDS) should be developed upon successful synthesis and characterization.

Conclusion

This technical guide provides a roadmap for the synthesis, purification, and characterization of the novel compound 1-Benzyl-3-fluoropiperidin-4-one hydrochloride. While its properties are yet to be experimentally determined, its structural features suggest significant potential as a versatile building block in drug discovery and medicinal chemistry. The proposed synthetic and analytical protocols offer a solid foundation for researchers to explore the chemistry and biological activity of this promising molecule.

References

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

-